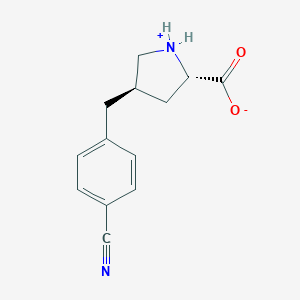

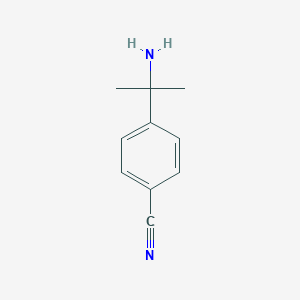

4-(2-Aminopropan-2-yl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

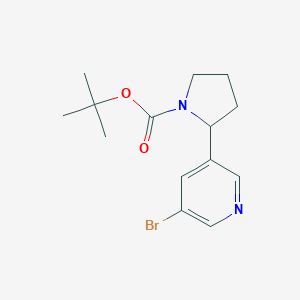

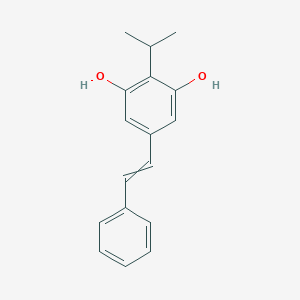

“4-(2-Aminopropan-2-yl)benzonitrile” is a chemical compound with the molecular formula C10H12N2 and a molecular weight of 160.22 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of benzonitriles can be achieved via an amino-catalyzed [3+3] benzannulation reaction of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Pyrrolidine is used as an organocatalyst via iminium activation, and a series of substituted benzonitriles can be obtained in good to high yields in a regioselective manner .Molecular Structure Analysis

The molecular structure of “4-(2-Aminopropan-2-yl)benzonitrile” consists of a benzene ring attached to a nitrile group and a 2-aminopropan-2-yl group .Physical And Chemical Properties Analysis

The boiling point of “4-(2-Aminopropan-2-yl)benzonitrile” is predicted to be 283.7±23.0 °C, and its density is predicted to be 1.04±0.1 g/cm3 . The compound is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Antimicrobial Agents

- Application Summary : This compound is used in the design and synthesis of novel 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties, which have been found to be potent antimicrobial agents .

- Methods of Application : The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR and Mass spectral data . The results from cytoplasmic membrane permeabilization assay, FACS study as well as DNA-binding assays were evaluated against clinically relevant pathogens S. aureus and E. coli .

- Results or Outcomes : Compounds SC06, SC09, TS05 and TS07 have potent antibacterial activity against both Gram-positive and Gram-negative strains. Compound TS05 displayed most potent activity with MIC values of 3.91, 7.81 and 1.56 µg/ml against S. aureus, E. coli and P. aeruginosa, respectively .

Spectroscopic Characterization

- Application Summary : The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory .

- Methods of Application : The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile . The complete assignments of AP-PhCN have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .

- Results or Outcomes : Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .

Safety And Hazards

Propriétés

IUPAC Name |

4-(2-aminopropan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSCSCBYFWCCDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578011 |

Source

|

| Record name | 4-(2-Aminopropan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminopropan-2-yl)benzonitrile | |

CAS RN |

130416-46-5 |

Source

|

| Record name | 4-(2-Aminopropan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)